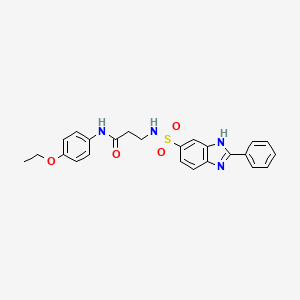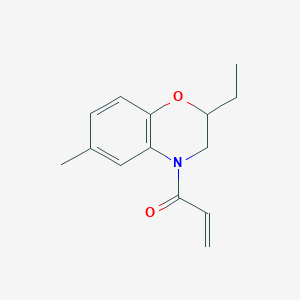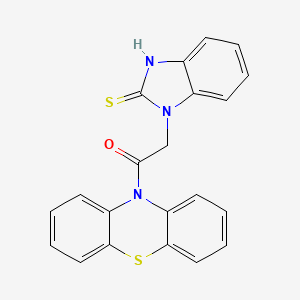
N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide is a complex organic compound that features a benzodiazole ring, a sulfonamide group, and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a nucleophilic substitution reaction, where the ethoxyphenyl halide reacts with the benzodiazole-sulfonamide intermediate.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide
- N-(4-Chlorophenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide
- N-(4-Fluorophenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide
Uniqueness
N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C24H24N4O4S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-3-[(2-phenyl-3H-benzimidazol-5-yl)sulfonylamino]propanamide |
InChI |
InChI=1S/C24H24N4O4S/c1-2-32-19-10-8-18(9-11-19)26-23(29)14-15-25-33(30,31)20-12-13-21-22(16-20)28-24(27-21)17-6-4-3-5-7-17/h3-13,16,25H,2,14-15H2,1H3,(H,26,29)(H,27,28) |
InChIキー |
NCZSNTUYBUCIMU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B14940120.png)
![6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B14940122.png)


![(2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14940142.png)
![1-cycloheptyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14940154.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B14940164.png)
![Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940169.png)
![2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940173.png)
![8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940187.png)
![Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14940192.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14940196.png)
![N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide](/img/structure/B14940207.png)
